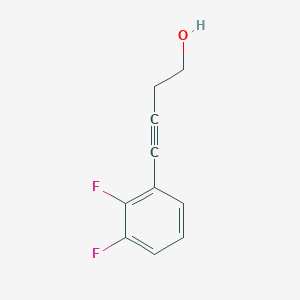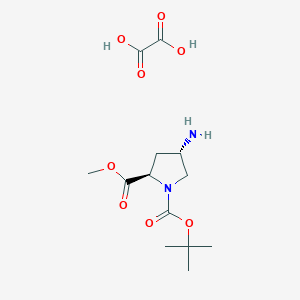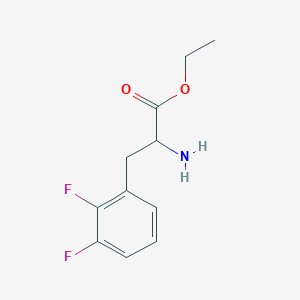
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxypropoxy group, and a phenylacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile can be achieved through multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-(dimethylamino)-2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The resulting intermediate is then subjected to further reactions to introduce the acetonitrile group, often using cyanating agents like potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recycling and waste minimization are also important considerations in industrial settings.
化学反応の分析
Types of Reactions
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 2-(4-(3-(Dimethylamino)-2-oxopropoxy)phenyl)acetonitrile.
Reduction: 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
科学的研究の応用
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The exact mechanism of action of 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and hydroxypropoxy groups can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2-(4-(Dimethylamino)phenyl)acetonitrile: Lacks the hydroxypropoxy group, making it less hydrophilic.
2-(4-(3-Hydroxypropoxy)phenyl)acetonitrile: Lacks the dimethylamino group, affecting its basicity and reactivity.
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and hydroxypropoxy groups allows for versatile reactivity and potential interactions with various molecular targets.
特性
IUPAC Name |
2-[4-[3-(dimethylamino)-2-hydroxypropoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)9-12(16)10-17-13-5-3-11(4-6-13)7-8-14/h3-6,12,16H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZCNBQKYFYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)




![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)
![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)


![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)
